XYlenol Orange xsodium salt
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Overview
Description
XYlenol Orange xsodium salt is an organic reagent, commonly used as a tetrasodium salt. It is primarily utilized as an indicator for metal titrations, where it changes color from red to yellow at the endpoint . The compound is known for its fluorescent properties, with excitation maximums at 440 nm and 570 nm, and an emission maximum at 610 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
XYlenol Orange xsodium salt can be synthesized by reacting xylenol orange with sodium hydroxide. The process involves dissolving xylenol orange in water and adding sodium hydroxide to form the sodium salt . The solution is then filtered to remove any impurities.
Industrial Production Methods
In industrial settings, this compound is often purified using ion-exchange chromatography. DEAE-cellulose is used as the stationary phase, and the elution is carried out with a 0.1M sodium chloride solution . This method helps in obtaining a high-purity product by removing impurities such as cresol red and iminodiacetic acid .
Chemical Reactions Analysis
Types of Reactions
XYlenol Orange xsodium salt undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, which is the basis for its use as a metal indicator.
Acid-Base Reactions: The color of the compound changes with pH, appearing red in acidic solutions (pH < 6.3) and yellow in basic solutions (pH > 6.3).
Common Reagents and Conditions
Reagents: Common reagents include metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury.
Conditions: The reactions typically occur in aqueous solutions, and the pH of the solution significantly affects the color change.
Major Products Formed
The major products formed from these reactions are metal-XYlenol Orange complexes, which are often used in titrations to determine the concentration of metal ions in a solution .
Scientific Research Applications
XYlenol Orange xsodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of XYlenol Orange xsodium salt involves its ability to form complexes with metal ions. The compound has chelating properties, allowing it to bind to metal ions and form stable complexes . This complexation leads to a color change, which is used to indicate the presence and concentration of metal ions in a solution .
Comparison with Similar Compounds
Similar Compounds
Cresol Red: Another indicator used in titrations, but with different pH range and color change properties.
Iminodiacetic Acid: Used in similar applications but lacks the fluorescent properties of XYlenol Orange.
Uniqueness
XYlenol Orange xsodium salt is unique due to its dual excitation maximums and its ability to form highly stable complexes with a wide range of metal ions . Its fluorescent properties also make it valuable in various analytical and research applications .
Properties
Molecular Formula |
C31H31N2NaO13S |
---|---|
Molecular Weight |
694.6 g/mol |
IUPAC Name |
sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C31H32N2O13S.Na/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41);/q;+1/p-1 |
InChI Key |
CXGDREKXIQQTJQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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